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An In-depth Technical Guide to the Physical Properties of (S)-2-Chloro-4-methylvaleric Acid

Authored by a Senior Application Scientist
This document provides a detailed examination of the physical and chemical properties of

(S)-2-Chloro-4-methylvaleric acid, a significant chiral building block in modern synthetic

chemistry. Designed for researchers, scientists, and professionals in drug development, this

guide synthesizes core data with the underlying scientific principles governing its behavior and

measurement.

Introduction and Strategic Importance
(S)-2-Chloro-4-methylvaleric acid, also known by its IUPAC name (2S)-2-chloro-4-

methylpentanoic acid, is a halogenated derivative of valeric acid.[1][2] Its importance in the

pharmaceutical and fine chemical industries stems from the chiral center at the C2 position.

This specific stereoisomer serves as a valuable intermediate for the asymmetric synthesis of

complex target molecules, where precise stereochemical control is paramount for achieving

desired biological activity and minimizing off-target effects. Understanding its physical

properties is not merely an academic exercise; it is fundamental to its practical application in

process development, purification, and formulation.
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The fundamental characteristics of (S)-2-Chloro-4-methylvaleric acid are summarized below.

These values are critical for predicting its behavior in various solvents, thermal conditions, and

reaction environments.

Property Value Source(s)

IUPAC Name
(2S)-2-chloro-4-

methylpentanoic acid
[1][2]

CAS Number 28659-81-6 [1][3][4][5]

Molecular Formula C₆H₁₁ClO₂ [1][2][3][4][5]

Molecular Weight 150.60 g/mol [1][2][5]

Appearance
Colorless to light yellow/orange

clear liquid
[6]

Boiling Point
228.0 ± 13.0 °C at 760 mmHg;

126 °C (at reduced pressure)
[2][3]

Density 1.1 ± 0.1 g/cm³ [3]

Flash Point 91.7 ± 19.8 °C [3]

Purity (Typical) >97.0%

InChIKey
CBQBIPRPIHIKPW-

YFKPBYRVSA-N
[1][2][7]

Canonical SMILES CC(C)CC(C(=O)O)Cl [2][5]

In-Depth Analysis of Key Properties
Stereochemistry and Molecular Structure
The defining feature of this molecule is its chirality. The "(S)" designation refers to the specific

three-dimensional arrangement of the substituents around the chiral carbon (C2), which bears

the chlorine atom. This stereochemical purity is crucial, as the corresponding (R)-enantiomer

may exhibit different or even undesirable biological activity in a final drug product. The

structural integrity and enantiomeric purity are typically confirmed using chiral chromatography

and polarimetry.
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Thermal Properties: Boiling and Flash Points
The boiling point of approximately 228 °C at atmospheric pressure indicates moderate volatility

for a molecule of its mass.[3] However, the presence of the carboxylic acid group suggests that

prolonged heating at this temperature could lead to decomposition or side reactions like

decarboxylation. Therefore, in a laboratory or industrial setting, purification is almost always

performed via vacuum distillation. The reported boiling point of 126 °C is indicative of such a

procedure, though the exact pressure is not specified.[2]

The flash point of ~92 °C is the lowest temperature at which the liquid can vaporize to form an

ignitable mixture in air.[3] This classifies it as a combustible liquid, necessitating appropriate

storage and handling procedures away from ignition sources.[8]

Solubility Profile
While quantitative solubility data is not extensively published, the molecular structure allows for

reliable predictions. The molecule possesses both a polar carboxylic acid head and a nonpolar

isobutyl tail.

Polar Solvents: The carboxylic acid group can engage in hydrogen bonding, suggesting

some solubility in polar protic solvents like water, although this will be limited by the six-

carbon backbone. Its acidity (pKa not reported, but expected to be lower than isovaleric acid

due to the inductive effect of chlorine) means it will be highly soluble in aqueous basic

solutions (e.g., NaOH, NaHCO₃) through deprotonation to form the carboxylate salt.

Organic Solvents: It is expected to be freely soluble in a wide range of organic solvents,

including ethers (diethyl ether, THF), chlorinated solvents (dichloromethane, chloroform), and

alcohols (methanol, ethanol), owing to its organic character.

Experimental Determination of Physical Properties
To ensure data integrity, the physical properties of a compound like (S)-2-Chloro-4-
methylvaleric acid must be determined using validated experimental protocols.

Protocol: Boiling Point Determination via Vacuum
Distillation
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This method is chosen to prevent thermal degradation at atmospheric boiling points.

Methodology:

Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry

and joints are properly sealed with vacuum grease.

Sample Charging: Place the (S)-2-Chloro-4-methylvaleric acid sample (e.g., 10 mL) and a

magnetic stir bar into the distillation flask.

Vacuum Application: Gradually apply vacuum using a vacuum pump, protected by a cold

trap. Monitor the pressure with a manometer. Aim for a stable pressure (e.g., 10 mmHg).

Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

Data Recording: Record the temperature at which the liquid consistently condenses on the

thermometer bulb and drips into the collection flask. This is the boiling point at the recorded

pressure.

Correction: If necessary, use a nomograph to correlate the observed boiling point at reduced

pressure to the boiling point at atmospheric pressure.

Workflow Diagram:
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Caption: Workflow for Boiling Point Determination.
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Protocol: Density Measurement Using a Pycnometer
This gravimetric method provides high accuracy for liquid density.

Methodology:

Calibration: Thoroughly clean and dry a pycnometer of known volume (e.g., 10 mL). Weigh

the empty, dry pycnometer (m₁).

Reference Measurement: Fill the pycnometer with deionized water at a known, constant

temperature (e.g., 20 °C). Weigh the filled pycnometer (m₂). Calculate the exact volume of

the pycnometer using the known density of water at that temperature.

Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with the (S)-2-
Chloro-4-methylvaleric acid sample at the same constant temperature.

Final Weighing: Weigh the pycnometer filled with the sample (m₃).

Calculation: The density (ρ) is calculated as: ρ_sample = (m₃ - m₁) / ((m₂ - m₁) / ρ_water).

Workflow Diagram:
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Caption: Gravimetric Density Determination Workflow.

Protocol: Structural Confirmation via ¹H NMR
Spectroscopy
Nuclear Magnetic Resonance (NMR) is essential for confirming the chemical structure.
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Methodology:

Sample Preparation: Dissolve a small amount of the sample (~5-10 mg) in a deuterated

solvent (~0.6 mL), typically Chloroform-d (CDCl₃), in a clean NMR tube.

Instrument Setup: Insert the tube into the NMR spectrometer. Lock the instrument on the

deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16

scans).

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier

transform, phase correction, and baseline correction.

Analysis: Integrate the peaks to determine proton ratios and analyze the chemical shifts and

splitting patterns (multiplicity) to confirm the expected structure of (S)-2-Chloro-4-
methylvaleric acid. The spectrum is expected to show characteristic signals for the methine

proton at C2, the methylene protons at C3, the methine at C4, and the diastereotopic methyl

groups at C5.[7]

Workflow Diagram:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1367223?utm_src=pdf-body-img
https://www.benchchem.com/product/b1367223?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1367223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. (S)-2-Chloro-4-methylvaleric Acid | C6H11ClO2 | CID 12732683 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. (S)-2-Chloro-4-methylvaleric Acid 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

3. (S)-2-Chloro-4-methylvaleric Acid | CAS#:28659-81-6 | Chemsrc [chemsrc.com]

4. sciedco.ca [sciedco.ca]

5. 28659-81-6|(S)-2-Chloro-4-methylpentanoic acid|BLD Pharm [bldpharm.com]

6. (S)-2-Chloro-4-methylvaleric Acid | 28659-81-6 | TCI Deutschland GmbH
[tcichemicals.com]

7. (S)-2-CHLORO-4-METHYL-N-VALERIC ACID(28659-81-6) 1H NMR
[m.chemicalbook.com]

8. sigmaaldrich.com [sigmaaldrich.com]

To cite this document: BenchChem. [physical properties of (S)-2-Chloro-4-methylvaleric
acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1367223#physical-properties-of-s-2-chloro-4-
methylvaleric-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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